2-((3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
This compound features a tetrahydropyridinone core substituted with a cyano group at position 3, a 4-fluorophenyl group at position 4, and a thioether-linked acetamide moiety bearing a 3-methoxyphenyl group. While direct pharmacological data for this compound is absent in the provided evidence, analogs with related scaffolds, such as 1,4-dihydropyridines and thienopyridines, are frequently explored for cardiovascular or antimicrobial applications .
Properties
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-28-16-4-2-3-15(9-16)24-20(27)12-29-21-18(11-23)17(10-19(26)25-21)13-5-7-14(22)8-6-13/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQEMYAPJLOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- Molecular Formula : C20H18F2N3O2S
- Molecular Weight : 399.42 g/mol
- IUPAC Name : 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}-N-(3-methoxyphenyl)acetamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-fluorobenzaldehyde with cyanoacetamide and Meldrum’s acid in the presence of a base such as N-methylmorpholine. The resulting intermediate undergoes cyclization to yield the desired tetrahydropyridinyl structure.
Biological Mechanisms
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in various biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease pathways.
- Receptor Modulation : It could interact with specific receptors influencing cellular responses.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited low micromolar IC50 values against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular assays. Studies indicate its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary findings suggest that the compound possesses antimicrobial activities against both bacterial and fungal strains. It has been observed to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus in laboratory settings .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 20 µM across different cancer types.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential in vitro.
- Findings : The compound reduced the production of pro-inflammatory cytokines in stimulated macrophages by approximately 40% compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with different substituents | Moderate anticancer activity |
| Compound B | Different functional groups | Strong anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ primarily in substituent groups on the tetrahydropyridinone ring and the acetamide-linked aryl moiety. Key comparisons include:
Key Observations:
Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to 2-furyl () or styryl () groups, as fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism .
Synthetic Considerations: The synthesis of the chlorophenyl analog () achieved an 85% yield via ethanol reflux with sodium acetate, suggesting that the target compound’s synthesis could follow analogous conditions with appropriate starting materials .
The methoxy and fluoro substituents may synergize to enhance solubility and bioavailability compared to bromine- or chlorine-containing analogs, which are often more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
